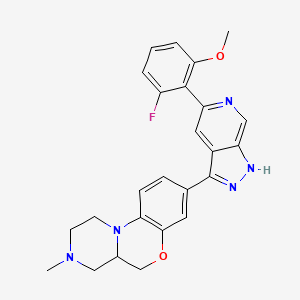
Hpk1-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
造血祖细胞激酶 1 抑制剂 13 (Hpk1-IN-13) 是一种靶向造血祖细胞激酶 1 (HPK1) 的小分子抑制剂,HPK1 是丝裂原活化蛋白激酶激酶激酶激酶 (MAP4K) 家族的成员。 HPK1 主要在造血细胞中表达,在调节免疫反应中发挥着至关重要的作用,特别是在 T 细胞受体信号传导中 .
准备方法
合成路线和反应条件
Hpk1-IN-13 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 一种常见的合成路线包括使用二氨基嘧啶甲酰胺作为起始原料 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保最终产物的产率高和纯度高 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件、纯化步骤和质量控制措施,以满足工业标准。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
Hpk1-IN-13 会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团.
常见的试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂(例如,碳载钯)。 反应条件通常涉及特定的温度、压力和 pH 值,以实现所需的转化 .
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能生成羟基化的衍生物,而还原反应可能生成脱氧的化合物 .
科学研究应用
Hpk1-IN-13 在科学研究中具有广泛的应用,包括:
作用机制
Hpk1-IN-13 通过抑制 HPK1 的激酶活性发挥其作用。 这种抑制会破坏下游信号分子,例如活化 T 细胞的连接体 (LAT) 和含 SH2 结构域的 76 kDa 白细胞蛋白 (SLP-76) 的磷酸化 . 通过阻断这些通路,this compound 增强了 T 细胞受体信号传导,增加了 T 细胞活化,并改善了针对肿瘤的免疫反应 .
相似化合物的比较
类似化合物
异吲哚酮化合物: 另一类具有类似作用机制的 HPK1 抑制剂.
二氨基嘧啶甲酰胺: 结构相关的化合物,也靶向 HPK1.
Hpk1-IN-13 的独特性
This compound 由于其高效力、选择性和克服对当前免疫疗法的耐药能力而脱颖而出 . 其独特的化学结构和优化的药代动力学性质使其成为癌症治疗进一步开发的有希望的候选者 .
属性
分子式 |
C25H24FN5O2 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H24FN5O2/c1-30-8-9-31-16(13-30)14-33-23-10-15(6-7-21(23)31)25-17-11-19(27-12-20(17)28-29-25)24-18(26)4-3-5-22(24)32-2/h3-7,10-12,16H,8-9,13-14H2,1-2H3,(H,28,29) |
InChI 键 |
JWALVCCKFVTEFO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(C=C54)C6=C(C=CC=C6F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)


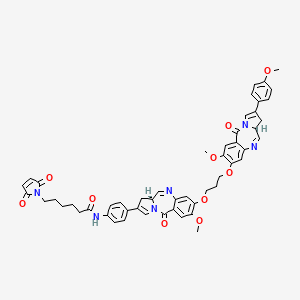
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
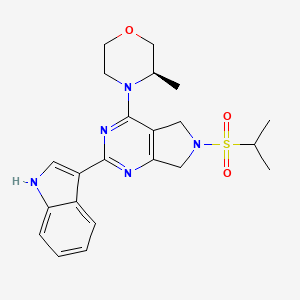

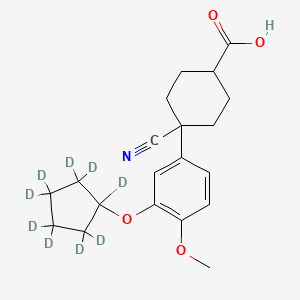
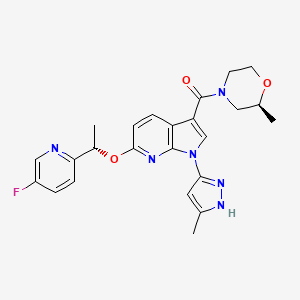

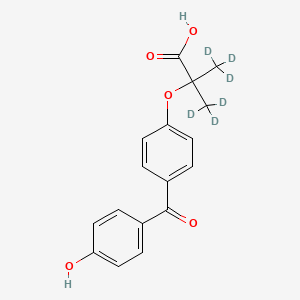
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)

